molecular formula C4H14N2O2Si B14260427 1,1-Diethoxysilanediamine CAS No. 156444-04-1

1,1-Diethoxysilanediamine

Cat. No.: B14260427
CAS No.: 156444-04-1
M. Wt: 150.25 g/mol
InChI Key: JQYYNTIMAJOOMP-UHFFFAOYSA-N
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Description

1,1-Diethoxysilanediamine is a silane-based compound characterized by a silicon atom bonded to two ethoxy groups (-OCH₂CH₃) and two amine (-NH₂) groups. Its molecular structure enables unique reactivity, particularly in applications such as polymer crosslinking, surface modification, and catalysis. The ethoxy groups enhance hydrolytic stability compared to alkoxysilanes with shorter alkyl chains, while the amine moieties provide nucleophilic sites for chemical reactions .

Properties

CAS No.

156444-04-1

Molecular Formula

C4H14N2O2Si

Molecular Weight

150.25 g/mol

IUPAC Name

[diamino(ethoxy)silyl]oxyethane

InChI

InChI=1S/C4H14N2O2Si/c1-3-7-9(5,6)8-4-2/h3-6H2,1-2H3

InChI Key

JQYYNTIMAJOOMP-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](N)(N)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxysilanediamine can be synthesized through several methods. One common approach involves the reaction of diethoxysilane with ammonia or primary amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 1,1-Diethoxysilanediamine often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 1,1-Diethoxysilanediamine suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxysilanediamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to replace ethoxy groups with halides.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes and other reduced silicon compounds.

    Substitution: Halosilanes and alkylsilanes.

Scientific Research Applications

1,1-Diethoxysilanediamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in the modification of biomolecules and as a component in drug delivery systems.

    Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,1-Diethoxysilanediamine involves its ability to interact with various molecular targets through its amine and ethoxy groups. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The compound’s reactivity is influenced by the presence of the silicon atom, which can stabilize reactive intermediates and facilitate various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1,1-Diethoxysilanediamine is compared below with compounds sharing functional or structural similarities.

2.1. Hexamethylene Diisocyanate (HDI)
  • Structural Features : HDI contains two isocyanate (-NCO) groups linked by a hexamethylene chain. Unlike 1,1-Diethoxysilanediamine, it lacks silicon and ethoxy groups.
  • Reactivity: HDI’s isocyanate groups react vigorously with amines and alcohols, forming polyurethanes or polyureas. In contrast, 1,1-Diethoxysilanediamine’s amines participate in condensation reactions with silanol groups, making it more suited for silicone-based materials .
  • Applications : HDI is widely used in coatings and adhesives, whereas 1,1-Diethoxysilanediamine is applied in siloxane elastomers and ceramic precursors .
2.2. N1,N1-Dimethylbenzene-1,3-diamine Hydrochloride
  • Structural Features : This aromatic diamine contains two methyl groups and a benzene ring. Unlike 1,1-Diethoxysilanediamine, it lacks silicon and hydrolyzable ethoxy groups.
  • Reactivity : The dimethyl substitution reduces nucleophilicity compared to 1,1-Diethoxysilanediamine’s primary amines. It is primarily used in dye synthesis and corrosion inhibition .
  • Toxicity : The hydrochloride salt exhibits moderate toxicity (LD₅₀ ~300 mg/kg in rats), whereas 1,1-Diethoxysilanediamine’s toxicity profile remains less documented but is presumed milder due to its silane backbone .
2.3. Ethylenediamine Derivatives
  • Structural Features : Ethylenediamine (H₂N-CH₂CH₂-NH₂) and its derivatives (e.g., N,N,N',N'-Tetramethylethylenediamine) share the diamine functionality but lack silicon or alkoxy groups.
  • Reactivity: Ethylenediamine derivatives are strong chelating agents, whereas 1,1-Diethoxysilanediamine’s reactivity is dominated by silanol condensation.
  • Applications : Ethylenediamine is used in pharmaceuticals and chelation therapy, contrasting with 1,1-Diethoxysilanediamine’s niche in material science .

Data Table: Key Properties of 1,1-Diethoxysilanediamine and Analogs

Compound Functional Groups Reactivity Applications Toxicity (LD₅₀)
1,1-Diethoxysilanediamine Si-(OCH₂CH₃)₂, -NH₂ Hydrolysis, condensation Siloxane elastomers, ceramics Not fully characterized
Hexamethylene Diisocyanate -(NCO)₂ Polyurethane formation Coatings, adhesives 1,100 mg/kg (rat, oral)
N1,N1-Dimethylbenzene-1,3-diamine HCl -N(CH₃)₂, -NH₂ Electrophilic substitution Dyes, corrosion inhibitors ~300 mg/kg (rat, oral)
Ethylenediamine -NH₂-CH₂CH₂-NH₂ Chelation, alkylation Pharmaceuticals, polymers 1,200 mg/kg (rat, oral)

Research Findings and Limitations

  • Hydrolytic Stability : 1,1-Diethoxysilanediamine’s ethoxy groups slow hydrolysis compared to methoxysilanes, enabling controlled crosslinking in humid environments .
  • Thermal Stability : Silicon-nitrogen bonds in 1,1-Diethoxysilanediamine degrade above 200°C, limiting high-temperature applications compared to carbon-based diamines like HDI .
  • Toxicity Data Gap : While aromatic diamines (e.g., N1,N1-Dimethylbenzene-1,3-diamine) have well-documented toxicity, silanediamines require further study .

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